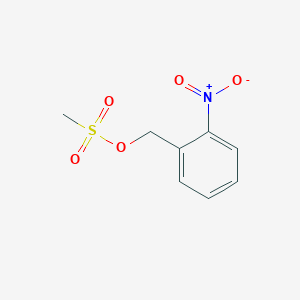

(2-Nitrophenyl)methyl methanesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWSURWXROADBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Development for 2 Nitrophenyl Methyl Methanesulfonate

Direct Esterification Approaches for the Methanesulfonate (B1217627) Moiety

Direct esterification stands as a primary and straightforward method for synthesizing (2-Nitrophenyl)methyl methanesulfonate. This approach centers on the reaction of 2-Nitrophenylmethanol with a suitable methanesulfonyl source, typically a methanesulfonyl halide.

Reaction of 2-Nitrophenylmethanol with Methanesulfonyl Halides

The most common direct synthesis involves the reaction of 2-Nitrophenylmethanol with methanesulfonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The selection of the base and solvent system is crucial for the success of the reaction, influencing both the reaction rate and the yield of the final product.

A patented method describes the preparation of nitrobenzyl alcohol mesylates and tosylates in high yields. google.comgoogle.com This process involves reacting the nitrobenzyl alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in acetone (B3395972) in the presence of dicyclohexylamine (B1670486). google.com The reaction proceeds efficiently at or near room temperature, yielding the desired sulfonate esters as crystalline products without the need for extensive purification procedures. google.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimization of reaction parameters is key to maximizing the yield and purity of this compound. Factors such as the choice of base, solvent, reaction temperature, and stoichiometry of the reactants play significant roles.

Dicyclohexylamine is highlighted as a particularly effective amine for this transformation, leading to yields greater than 65% for mesylates. google.com The success of dicyclohexylamine is attributed to the solubility of its hydrochloride salt in the acetone reaction mixture. google.com In contrast, a range of other amines, including triethylamine, N,N-dimethylaniline, and morpholine, were found to be unsatisfactory for this preparation. google.com

The general procedure involves dissolving the 2-Nitrophenylmethanol in acetone, followed by the addition of a slight excess of methanesulfonyl chloride. google.com A slight molar excess of dicyclohexylamine is then added portionwise, initiating a mildly exothermic reaction. google.com The temperature is typically maintained around 25°C with cooling as needed. google.com A precipitate of dicyclohexylamine hydrochloride forms during the reaction, which is later removed by filtration. google.com The final product is then isolated from the filtrate by evaporation of the solvent and can be further purified by recrystallization. google.com

Interactive Data Table: Optimized Conditions for Direct Esterification

| Parameter | Optimized Condition | Rationale |

| Base | Dicyclohexylamine | Forms an easily filterable hydrochloride salt, driving the reaction to completion. google.com |

| Solvent | Acetone | Good solubility for reactants and facilitates the precipitation of the base's salt. google.com |

| Temperature | ~25°C | Allows for a controlled, mildly exothermic reaction without significant side product formation. google.com |

| Stoichiometry | Slight molar excess of methanesulfonyl chloride and dicyclohexylamine | Ensures complete conversion of the starting alcohol. google.com |

Indirect Synthetic Routes via Precursor Derivatization

Indirect methods offer alternative pathways to this compound, often involving the synthesis and subsequent modification of related precursor molecules. These routes can be advantageous when the direct esterification proves to be inefficient or when specific stereochemistry or functional group tolerance is required.

Functionalization of Substituted (2-Nitrophenyl)methyl Scaffolds

This strategy involves starting with a (2-Nitrophenyl)methyl derivative that already possesses a leaving group or a functional handle that can be converted to the methanesulfonate. For instance, (2-Nitrophenyl)methyl halides can serve as precursors. While the direct synthesis from the alcohol is more common, the halide can, in principle, be displaced by a methanesulfonate salt, although this is a less frequently employed route.

Another approach involves the modification of other functional groups on the aromatic ring or the methyl group itself. For example, a related compound, 2-methyl-5-nitro-phenyl methanesulfonate, is synthesized by the nitration of 4-chloro-2-methylphenyl methanesulfonate. google.com This highlights a strategy where the methanesulfonate group is introduced prior to the final functionalization of the aromatic ring.

Chemical Transformations for the Introduction of the Methanesulfonate Group

In some instances, the methanesulfonate group is introduced through a series of chemical transformations rather than a single esterification step. This can involve the use of activating agents or the conversion of other sulfur-containing functionalities. While specific examples for this compound are not extensively detailed in the provided search results, general principles of organic synthesis allow for such possibilities. For example, a precursor alcohol could be converted to a different sulfonate ester, which is then transformed into the methanesulfonate through a displacement reaction.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. mdpi.com This involves considering factors such as the choice of solvents, the atom economy of the reactions, and the reduction of hazardous waste. mdpi.comresearchgate.net

In the context of the direct esterification method, while acetone is a commonly used solvent, exploring greener alternatives is a key aspect of sustainable synthesis. scielo.br Solvents that are less volatile, biodegradable, and derived from renewable resources are preferred. mdpi.com Additionally, optimizing the reaction to minimize the use of excess reagents and to facilitate the recycling of the base and solvent would contribute to a more environmentally friendly process.

Industrial and Laboratory Scale Synthesis Considerations for this compound

The synthesis of this compound, also known as 2-nitrobenzyl mesylate, is a significant process in organic chemistry, yielding a versatile reagent for various subsequent chemical transformations. The methodologies for its preparation on both laboratory and industrial scales primarily revolve around the reaction of 2-nitrobenzyl alcohol with a sulfonating agent, typically methanesulfonyl chloride. Key considerations for these syntheses include reaction conditions, choice of base, solvent, and purification methods to ensure high yield and purity.

A well-documented method for preparing nitrobenzyl mesylates involves the reaction of the corresponding nitrobenzyl alcohol with methanesulfonyl chloride in an acetone solvent. google.com This reaction is facilitated by the presence of a specific amine base, dicyclohexylamine, which acts as a scavenger for the hydrochloric acid generated during the reaction. google.com The choice of this particular amine is crucial, as many other common amines have been found to be unsatisfactory for this transformation. google.com

The reaction is typically carried out at or near room temperature, with temperatures ranging from approximately 15 to 35°C being optimal. google.com Maintaining the temperature within this range is important for controlling the reaction rate and minimizing the formation of byproducts. The process involves dissolving the 2-nitrobenzyl alcohol in acetone, followed by the addition of a slight excess of methanesulfonyl chloride and then the dicyclohexylamine. google.com

Upon completion of the reaction, which is typically stirred for a couple of hours, a precipitate of dicyclohexylamine hydrochloride is formed. google.com This salt is insoluble in the acetone reaction mixture and can be easily removed by filtration. google.com The separation of this solid byproduct is a key step in the purification process.

Following the removal of the dicyclohexylamine hydrochloride, the this compound can be recovered from the filtrate. One common laboratory-scale method is to evaporate the acetone solvent, yielding the crude product which can then be purified by recrystallization from a suitable solvent, such as ethanol. google.com For larger scale preparations, an alternative workup involves diluting the filtrate with water, which causes the sulfonate ester to precipitate out of the solution. google.com The precipitated solid can then be collected by filtration and subsequently purified. google.com Depending on the purity of the starting materials, a decolorization step using activated charcoal may be necessary to remove colored impurities before crystallization. google.com

The table below summarizes the key reactants and conditions for a typical synthesis of a nitrobenzyl methanesulfonate, based on the established methodology.

| Reactant/Condition | Role/Parameter | Details |

|---|---|---|

| 2-Nitrobenzyl Alcohol | Starting Material | The alcohol precursor to the desired mesylate. |

| Methanesulfonyl Chloride | Reagent | Provides the methanesulfonyl group. Used in slight stoichiometric excess. google.com |

| Dicyclohexylamine | Base | Acts as an acid scavenger, precipitating as dicyclohexylamine hydrochloride. google.com |

| Acetone | Solvent | Provides a suitable reaction medium where the product is soluble but the hydrochloride salt of the base is not. google.com |

| Temperature | Reaction Condition | Typically maintained between 15 and 35°C. google.com |

| Purification | Post-reaction Step | Involves filtration of dicyclohexylamine hydrochloride followed by either evaporation and recrystallization or precipitation by adding water. google.com |

This synthetic strategy offers an efficient and high-yielding route to nitrobenzyl mesylates, making it suitable for both laboratory research and potential industrial-scale production. The straightforward workup procedure and the use of readily available reagents contribute to its practicality.

Mechanistic Investigations of Chemical Reactivity

Photochemical Reaction Mechanisms and Excited State Dynamics

The 2-nitrobenzyl moiety in (2-Nitrophenyl)methyl methanesulfonate (B1217627) makes it a "caged compound," a molecule that is biologically or chemically inert until exposed to light. Photolysis provides precise spatial and temporal control over the release of the "caged" molecule, in this case, methanesulfonic acid. researchgate.netnih.gov

The photodecomposition of 2-nitrobenzyl compounds is initiated by the absorption of a photon, typically in the UV-A range, which promotes the nitro group to an excited state. acs.org The primary photochemical event is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon atom. researchgate.netresearchgate.net This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. researchgate.netresearchgate.net

This highly reactive intermediate undergoes a series of complex rearrangements. Evidence suggests that the aci-nitro tautomer can cyclize to form a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org Subsequent steps involve the cleavage of the C-O bond linking the benzyl (B1604629) group to the methanesulfonate, leading to the release of the caged leaving group. The process concludes with the formation of a stable byproduct, which is typically the corresponding 2-nitrosobenzaldehyde or 2-nitrosoketone, along with the released molecule and a proton. acs.org

The aci-nitro intermediate is a critical, albeit short-lived, species in the photorelease pathway. researchgate.net It is characterized by a strong transient absorption in the visible spectrum, typically around 400 nm, which allows for its detection and kinetic analysis using techniques like laser flash photolysis. acs.org

The formation of the aci-nitro species occurs on an ultrafast timescale, ranging from picoseconds to nanoseconds after photoexcitation. researchgate.net The subsequent decay of this intermediate is often the rate-limiting step for the release of the caged molecule. researchgate.net The kinetics of this decay are highly sensitive to the molecular structure and the local environment, particularly pH. acs.orgnih.gov For instance, the decay of the aci-nitro intermediate of 2-nitrobenzaldehyde (B1664092) is very rapid, occurring within nanoseconds, but the introduction of electron-donating substituents on the phenyl ring can lead to slower decay rates. nih.govrsc.org The decay rate is also accelerated by acid catalysis. researchgate.net

| Compound System | Aci-Nitro Intermediate λmax | Decay Kinetics | Reference |

|---|---|---|---|

| General 2-Nitrobenzyl Ethers | ~400 nm | Decay is often the rate-limiting step for product release. | acs.org |

| 2-Nitrobenzaldehyde | Not specified | Decay occurs within a few nanoseconds from photoexcitation. | nih.govrsc.org |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | Not specified | Slower decay compared to the unsubstituted parent compound. | nih.govrsc.org |

| 1-(2-Nitrophenyl)ethyl Esters | Not specified | Decay rate constants at pH 7.1 range from 35 to 250 s⁻¹. | researchgate.net |

The efficiency of the photorelease process is quantified by the photolysis quantum yield (Φ or QY), which is the fraction of absorbed photons that result in the cleavage of the caged compound. researchgate.net The quantum yield is a critical parameter for practical applications, as a higher value means less light is required to release a given amount of the active molecule.

For 2-nitrobenzyl-based caged compounds, the quantum yields can vary significantly depending on the specific structure of the caging group and the nature of the leaving group. researchgate.net For example, the widely used caged phosphate (B84403), 1-(2-nitrophenyl)ethyl phosphate, has a reported quantum yield in the range of 0.49-0.63. researchgate.net However, other systems, such as certain coumarin-caged compounds, can have much lower quantum yields, sometimes less than 1%. nih.gov The two-photon photolysis cross-section for a representative 1-(2-nitrophenyl)ethyl caged fluorophore was found to be low (0.02-0.04 GM), limiting its uncaging efficiency under those conditions. nih.gov

The final products of the photoreaction of (2-Nitrophenyl)methyl methanesulfonate are methanesulfonic acid (the released molecule), 2-nitrosobenzaldehyde, and a proton. The release of a proton for every molecule of photolyzed caged compound can lead to localized pH changes, which must be considered in buffered experimental systems.

| Caged Compound System | Reported Quantum Yield (Φ) | Reference |

|---|---|---|

| 1-(2-Nitrophenyl)ethyl phosphate esters | 0.49 - 0.63 | researchgate.net |

| General 2-Nitrophenyl Caged Compounds | Varies moderately with structure and is little affected by solvent properties. | researchgate.net |

| o-Nitroveratryl Protected Groups | Strongly dependent on the nature of the leaving group. | researchgate.net |

Effects of Irradiation Wavelength and Intensity on Photochemical Transformations

The photochemical behavior of compounds containing the 2-nitrobenzyl moiety, such as this compound, is highly dependent on the wavelength and intensity of the incident light. The characteristic photochemical reaction of 2-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. researchgate.netacs.org This intermediate then undergoes a series of rearrangements to release the protected group, in this case, the methanesulfonate, and generate a 2-nitrosobenzaldehyde derivative.

The efficiency of this photodeprotection process, often quantified by the quantum yield, varies significantly with the irradiation wavelength. Generally, 2-nitrobenzyl derivatives absorb light in the UV-A region (approximately 320-400 nm). researchgate.net Studies on related 2-nitrobenzyl esters have shown that the photolysis can be initiated with wavelengths around 308 nm and 366 nm. researchgate.net The introduction of substituents on the aromatic ring can shift the absorption maximum and alter the photosensitivity. For instance, adding two methoxy (B1213986) groups, as in the 4,5-dimethoxy-2-nitrobenzyl (NVOC) group, shifts the absorption to longer wavelengths (up to ~420 nm) and can increase the light sensitivity significantly at wavelengths like 366 nm and 405 nm. researchgate.netharvard.edu

The choice of wavelength can be used to achieve selective deprotection, a concept known as chromatic orthogonality. harvard.edu For example, a 2-nitroveratryl ester (a 4,5-dimethoxy substituted 2-nitrobenzyl derivative) showed higher reactivity when irradiated at 420 nm, whereas a benzoin-based protecting group was more sensitive to irradiation at 254 nm. harvard.edu This wavelength-dependent reactivity allows for the selective cleavage of one photolabile group in the presence of another. harvard.edu While specific data for this compound is not detailed, the principles derived from analogous 2-nitrobenzyl systems are directly applicable. The intensity of the irradiation directly influences the rate of the photochemical transformation, with higher intensity leading to a faster reaction, assuming the quantum yield remains constant. However, high-intensity irradiation can also lead to competing side reactions or degradation of the photoproducts. researchgate.net

| 2-Nitrobenzyl Derivative System | Effective Irradiation Wavelength(s) | Key Observation | Reference |

|---|---|---|---|

| General 2-Nitrobenzyl Esters | ~308 nm | Efficient formation of aci-nitro intermediates and subsequent release of the protected group. | researchgate.net |

| Parent 2-Nitrobenzyl Esters | 366 nm | Standard wavelength for photolysis, but sensitivity can be low. | researchgate.net |

| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) Esters | 366 nm - 420 nm | Enhanced light sensitivity compared to the parent compound, with significant reactivity at 405 nm where the parent is nearly inert. | researchgate.netharvard.edu |

| 2-Nitroveratryl vs. 3',5'-Dimethoxybenzoin | 420 nm vs. 254 nm | Demonstrates chromatic orthogonality; the 2-nitroveratryl ester is preferentially cleaved at 420 nm, while the benzoin (B196080) ester is cleaved at 254 nm. | harvard.edu |

Reductive Transformations of the 2-Nitrophenyl Moiety

Intramolecular Cyclization Reactions Involving the Nitroaromatic System

The 2-nitrophenyl moiety in this compound can participate in intramolecular cyclization reactions, typically following a reductive step. The reduction of the nitro group generates a reactive intermediate—such as a nitroso, hydroxylamino, or amino group—that can be trapped by a suitably positioned internal nucleophile or electrophile to form a new heterocyclic ring.

One strategy involves a base-mediated reductive cyclization. In related systems, a ketone tethered to a nitrobenzene (B124822) moiety has been shown to undergo cyclization upon treatment with a base, leading to the formation of benzazocine ring systems. nih.gov This type of reaction proceeds through the in-situ reduction of the nitro group, facilitated by the base, followed by condensation with the ketone.

Another approach is the transition-metal-free intramolecular redox cyclization. For example, 2-nitrobenzyl alcohol can react with benzylamine (B48309) in the presence of a base like CsOH·H₂O to form cinnoline (B1195905) derivatives. nih.govrsc.org The mechanism involves an initial intramolecular redox reaction where the alcohol is oxidized to an aldehyde (forming a 2-nitrosobenzaldehyde intermediate) and the nitro group is partially reduced. nih.govrsc.org This is followed by condensation with the amine, isomerization, and subsequent cyclization and aromatization to yield the final product. nih.govrsc.org While the methanesulfonate group in this compound is not directly involved, similar principles could be applied if the molecule were modified to contain a suitable interacting functional group.

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

Electrophilic aromatic substitution (EAS) on the nitrophenyl ring of this compound is significantly influenced by the electronic properties of the existing substituents: the nitro group (-NO₂) and the methyl methanesulfonate group (-CH₂OMs).

The nitro group is a powerful deactivating group and a meta-director. libretexts.org It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring much less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609). libretexts.orglibretexts.org The resonance delocalization of the positive charge in the sigma complex intermediate shows that attack at the ortho and para positions is particularly destabilized, thus directing incoming electrophiles to the meta positions (C4 and C6 relative to the -CH₂OMs group). libretexts.org

The -CH₂OMs group, attached to the ring at position 1, also influences the regioselectivity. The methylene (B1212753) (-CH₂-) spacer isolates the electron-withdrawing methanesulfonate group from the ring's pi system, so its primary influence is a weak deactivating inductive effect. Therefore, the directing effect is dominated by the powerful nitro group.

Any electrophilic substitution reaction, such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), would require harsh conditions due to the deactivated nature of the ring. The incoming electrophile would be directed primarily to the positions meta to the nitro group, which are positions 4 and 6.

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -NO₂ (Nitro) | 2 | Strongly electron-withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta-directing (to positions 4 and 6) |

| -CH₂OSO₂CH₃ (Methyl methanesulfonate) | 1 | Weakly electron-withdrawing (Inductive) | Weakly Deactivating | Ortho, Para-directing (but overridden by -NO₂) |

Strategic Applications in Organic Synthesis

As a Versatile Leaving Group in C-C and C-X Bond Formations

The methanesulfonate (B1217627) group (CH₃SO₃⁻) is a superior leaving group due to its stability as an anion, a consequence of the resonance delocalization of the negative charge across the three oxygen atoms. In (2-Nitrophenyl)methyl methanesulfonate, this mesylate is attached to a benzylic carbon, making the compound a potent electrophile and an effective alkylating agent for a wide range of nucleophiles in Sₙ2 reactions.

This reactivity is exploited for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

C-C Bond Formation: Carbon-based nucleophiles, such as enolates derived from malonic esters or β-ketoesters, can readily displace the mesylate group. This reaction provides a straightforward method for introducing the 2-nitrobenzyl moiety into organic molecules, which can be a precursor for further synthetic transformations.

C-X Bond Formation: Heteroatom nucleophiles, including amines (forming C-N bonds), thiols (forming C-S bonds), and alkoxides or phenoxides (forming C-O bonds), react efficiently with this compound. This application is fundamental to its role in installing the 2-nitrobenzyl group as a protecting group for alcohols, phenols, and carboxylic acids, as detailed in section 4.4.

The table below illustrates the versatility of this compound as an alkylating agent.

| Nucleophile (Nu⁻) | Product Structure | Bond Formed |

| Diethyl malonate anion | C-C | |

| Thiophenoxide | C-S | |

| Piperidine | C-N | |

| Sodium benzoate | C-O |

Role as an Intermediate in the Synthesis of Complex Organic Architectures

This compound serves as a crucial intermediate in multi-step synthetic sequences aimed at constructing complex molecular structures. Its role is often to introduce the 2-nitrobenzyl unit, which contains latent functionality that can be unmasked or transformed in subsequent steps.

Utilization in Heterocyclic Chemistry

The 2-nitrophenyl moiety within this compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles. Many synthetic strategies capitalize on the reactivity of the nitro group, which can undergo reduction or participate in intramolecular redox and cyclization reactions.

One prominent application is in the Friedländer annulation for the synthesis of quinolines. nih.govresearchgate.net While the classic Friedländer synthesis uses a 2-aminobenzaldehyde (B1207257) or ketone, modified procedures allow for the use of 2-nitroaryl precursors. nih.gov For example, a molecule containing a 2-nitrobenzyl group, introduced via this compound, can be oxidized at the benzylic position to the corresponding aldehyde. Subsequent in situ reduction of the nitro group to an amine generates the required 2-aminobenzaldehyde intermediate, which then undergoes acid- or base-catalyzed condensation with an active methylene (B1212753) compound (like a ketone or β-ketoester) to form the quinoline (B57606) ring system. nih.govpqri.org

Another important application is the synthesis of cinnolines . Research has shown that 2-nitrobenzyl alcohol can undergo a base-promoted intramolecular redox cyclization reaction with benzylamine (B48309) to form cinnoline (B1195905) derivatives. nih.govresearchgate.netresearchgate.net The reaction proceeds through the in-situ formation of a 2-nitrosobenzaldehyde intermediate, which then condenses with the amine, cyclizes, and aromatizes to yield the final product. nih.govresearchgate.net this compound can serve as a stable and reactive precursor to the required 2-nitrobenzyl alcohol via simple hydrolysis or as a starting material to introduce the 2-nitrobenzyl group onto a nucleophile that is then elaborated.

Application as a Photolabile Protecting Group (PPG)

Perhaps the most significant and widely documented application of the 2-nitrobenzyl moiety, installed using this compound, is its function as a photolabile protecting group (PPG). google.comnih.gov PPGs allow for the masking of a functional group, which can later be deprotected using light, typically in the UV range (around 350 nm). This method of deprotection is exceptionally mild and offers high spatial and temporal control, as it avoids the need for harsh chemical reagents.

The mechanism of photocleavage involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which rapidly rearranges to release the protected functional group and forms a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct. researchgate.net

This compound is used to convert carboxylic acids into their corresponding 2-nitrobenzyl esters. This protection strategy is particularly valuable in solid-phase peptide synthesis (SPPS). researchgate.net The carboxyl group of an amino acid or a peptide can be masked as a 2-nitrobenzyl ester, rendering it inert to the conditions of peptide coupling and Nα-deprotection (e.g., Fmoc or Boc strategies).

Once the peptide chain is fully assembled, the final product can be cleaved from the resin and/or the side-chain protecting groups can be removed photolytically. Irradiation of the protected peptide releases the free carboxylic acid. nih.govpqri.org This approach is advantageous as it avoids the use of strong acids like trifluoroacetic acid (TFA), which can damage sensitive peptide sequences. researchgate.net

| Protected Moiety | Protecting Group | Deprotection Condition | Key Byproduct |

| Carboxylic Acid (R-COOH) | 2-Nitrobenzyl (oNB) | UV Light (~350 nm) | 2-Nitrosobenzaldehyde |

| Peptide-COOH | 2-Nitrobenzyl (oNB) | UV Light (~350 nm) | 2-Nitrosobenzaldehyde |

Alcohols and phenols can be protected as 2-nitrobenzyl ethers by reacting their corresponding alkoxides or phenoxides with this compound. These ethers are stable to a wide range of reaction conditions used in multi-step synthesis. nih.gov

The deprotection is achieved cleanly by irradiation with UV light, which cleaves the ether linkage to regenerate the free hydroxyl group. This technique is widely used in the synthesis of complex molecules like carbohydrates and in "caged" compounds, where a biologically active alcohol is released at a specific time and location by a pulse of light. The mechanism proceeds through the same aci-nitro intermediate as for esters, culminating in the release of the alcohol.

Orthogonality in chemical synthesis refers to the ability to deprotect one functional group in the presence of other, different protecting groups. The 2-nitrobenzyl group is an excellent component of orthogonal strategies because its removal condition—light—is distinct from the conditions used to cleave most other common protecting groups, which are typically acid- or base-labile (e.g., Boc, Trt), fluoride-labile (e.g., silyl (B83357) ethers), or removed by hydrogenolysis (e.g., Cbz, Bn).

For example, a molecule can be synthesized with a hydroxyl group protected as a 2-nitrobenzyl ether, an amine protected with a Boc group, and a carboxylic acid protected as a tert-butyl ester. The 2-nitrobenzyl group can be selectively removed with UV light without affecting the other two groups. Subsequently, the Boc group could be removed with acid, and finally, the tert-butyl ester could be cleaved under different acidic conditions, all in a controlled, stepwise manner. This chromatic orthogonality is a powerful tool for the synthesis of highly complex and multifunctional molecules.

| Protecting Group | Typical Cleavage Reagent | Orthogonal to 2-Nitrobenzyl? |

| 2-Nitrobenzyl (oNB) | UV Light | - |

| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Yes |

| Benzyl (B1604629) (Bn) | H₂/Pd | Yes |

| Trityl (Trt) | Mild Acid | Yes |

| Silyl Ethers (e.g., TBDMS) | Fluoride Source (e.g., TBAF) | Yes |

Spatially and Temporally Controlled Chemical Activation in Synthetic Pathways

This compound is a member of the o-nitrobenzyl class of photolabile protecting groups (PPGs), which are instrumental in providing precise control over chemical reactions. wikipedia.orgnumberanalytics.com The core principle behind their function lies in the ability to initiate a chemical transformation at a specific location (spatial control) and at a chosen moment (temporal control) through the application of light. nih.govresearchgate.net This external trigger mechanism circumvents the need for chemical reagents to deprotect a functional group, a process often referred to as a "traceless reagent process". wikipedia.org

The control is achieved due to the photochemical properties of the 2-nitrobenzyl moiety. Upon irradiation with UV light, typically at wavelengths above 300 nm, the molecule undergoes an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. nih.govtaylorfrancis.com This event initiates a cascade of electronic and atomic rearrangements, ultimately leading to the cleavage of the benzylic carbon-oxygen bond and releasing the protected molecule—in this case, methanesulfonic acid—along with a 2-nitrosobenzaldehyde byproduct. nih.gov

This light-induced activation is highly valuable in multi-step organic syntheses where sensitive functional groups must be preserved through several reaction steps. taylorfrancis.com By employing this compound as a protecting group, chemists can carry out various transformations on a complex molecule and then, at the desired stage, expose a specific area of the reaction vessel to light. This targeted irradiation ensures that the methanesulfonate group is cleaved only in the illuminated region, leaving the molecules in the dark areas untouched. This spatial resolution is a significant advantage in applications like surface chemistry and the synthesis of complex, patterned materials. wikipedia.orgresearchgate.net

Temporal control is equally significant, allowing for the release of a reactive species at a precise time in a reaction sequence. researchgate.net This is critical for studying reaction kinetics or for controlling polymerization reactions where the timing of initiator release is crucial. The ability to switch a reaction "on" with a pulse of light provides a level of precision that is difficult to achieve with conventional chemical activators. ontosight.ai The efficiency of this photorelease can be influenced by several factors, including the irradiation wavelength, solvent, and pH. wikipedia.org

| Feature | Description | Significance in Synthesis |

| Activation Trigger | UV Light (typically >300 nm) | Allows for non-invasive, reagent-free deprotection, enhancing chemoselectivity. wikipedia.orgnih.gov |

| Spatial Control | Activation is confined to the irradiated area. | Enables site-specific modifications, crucial for surface patterning and microarray synthesis. researchgate.net |

| Temporal Control | Deprotection occurs only upon light exposure. | Permits the initiation of chemical reactions at a precise moment, allowing for kinetic studies and control over reaction pathways. researchgate.net |

| Orthogonality | Compatible with many chemical protecting groups. | Can be removed without affecting other acid-labile or base-labile protecting groups, offering flexibility in complex synthetic designs. numberanalytics.comtaylorfrancis.com |

Precursor for Advanced Building Blocks with Tuned Reactivity

Beyond its role as a simple protecting group, this compound serves as a photolabile precursor for generating highly reactive chemical species in a controlled manner. The light-induced cleavage of the molecule releases methanesulfonic acid, a strong acid, which can then act as a catalyst for subsequent reactions in situ. This strategy allows for the generation of an acid catalyst at a specific time and location, a concept known as photo-generated acid (PGA).

The application of this compound as a PGA precursor is particularly useful in processes like cationic polymerization or in acid-catalyzed rearrangements and hydrolyses where spatial and temporal control is advantageous. By photolyzing the compound, a precise amount of methanesulfonic acid can be generated, initiating a reaction without the global addition of a strong acid, which could lead to unwanted side reactions elsewhere in the molecule or mixture.

Furthermore, the reactivity and photophysical properties of the 2-nitrobenzyl chromophore can be fine-tuned through chemical modification of the aromatic ring. researchgate.net For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups (as seen in the related nitroveratryl protecting group), can alter the absorption wavelength and the quantum yield of the photodeprotection reaction. wikipedia.orgnih.gov This tuning capability allows chemists to create a library of precursors for advanced building blocks with tailored reactivity and light sensitivity. It also enables chromatic orthogonality, where different protecting groups in the same system can be cleaved selectively by using different wavelengths of light. taylorfrancis.com

The table below summarizes how modifications to the core o-nitrobenzyl structure can influence its properties as a precursor.

| Modification | Effect on Properties | Application Implication |

| Additional Nitro Groups (e.g., 2,6-dinitrobenzyl) | Increases quantum yield of photorelease. wikipedia.org | More efficient release of the building block, requiring lower light intensity or shorter irradiation times. |

| Methoxy Substituents (e.g., 4,5-dimethoxy-2-nitrobenzyl) | Shifts absorption to longer wavelengths; can affect release kinetics. nih.gov | Allows for deprotection with less energetic, potentially less damaging light; enables selective deprotection with wavelength control. taylorfrancis.com |

| Alkyl Substitution at the Benzylic Carbon | Can increase the rate of photorelease. researchgate.net | Faster generation of the reactive species upon irradiation. |

By strategically employing this compound and its derivatives, synthetic chemists gain access to a powerful tool for constructing complex molecular architectures with high precision. The ability to generate reactive building blocks on demand with light provides a sophisticated method for advancing synthetic methodologies.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and predict the reactivity of organic molecules, including the class of 2-nitrobenzyl compounds to which (2-Nitrophenyl)methyl methanesulfonate (B1217627) belongs. While specific DFT studies on this exact molecule are not prominent in the literature, extensive research on analogous compounds like 2-nitrotoluene (B74249) provides a robust framework for understanding its properties. researchgate.net

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(2d,p), are employed to determine the optimized molecular geometry and the distribution of electron density. researchgate.net For (2-Nitrophenyl)methyl methanesulfonate, these calculations would reveal key electronic features:

Electron-Withdrawing Effects : The nitro (NO₂) group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which would show a region of high positive potential (electron deficiency) around the nitro group and the benzylic carbon, indicating susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs) : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is expected to be localized primarily on the nitrophenyl ring, highlighting its role as an electron acceptor. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Studies on related 2-nitrobenzyl compounds have established that the primary photochemical activity involves the nitro group and the adjacent benzylic hydrogen, a process well-suited for analysis by DFT. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are critical to its function and reactivity. Experimental data from single-crystal X-ray diffraction provide a definitive view of the molecule's solid-state conformation. nih.govresearchgate.net

According to crystallographic studies, the C8H9NO5S molecule adopts a specific conformation in the crystal lattice. Key structural features are summarized in the table below. nih.govresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Dihedral Angle (Benzene Ring to Nitro Group) | 5.86 (15)° | Indicates the nitro group is nearly coplanar with the benzene ring, which allows for maximal electronic conjugation. |

| Torsion Angle (S1—O3—C7—C6) | -168.44 (15)° | This value corresponds to an anti conformation of the C—C—O—S group, suggesting this is a sterically favorable arrangement. |

Computational conformational analysis would typically begin by using the experimental crystal structure as a starting point. By systematically rotating the key single bonds (e.g., C-C, C-O, O-S), computational methods can map the potential energy surface (PES) of the molecule. This mapping helps to:

Identify all stable conformers (local minima on the PES).

Determine the relative energies of these conformers to predict their population distribution at a given temperature.

Locate the transition states that connect different conformers, allowing for the calculation of rotational energy barriers.

For this compound, PES mapping would likely confirm that the experimentally observed anti conformation is indeed a low-energy structure, while also identifying other possible conformers that may exist in the gas phase or in solution.

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting spectroscopic properties and aiding in the interpretation of experimental spectra. DFT calculations can be used to simulate various types of spectra for this compound.

Infrared (IR) Spectroscopy : By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra are crucial for assigning the absorption bands observed in experimental IR spectra to specific molecular motions (e.g., N-O stretching of the nitro group, S=O stretching of the sulfonate group, C-H bending). Studies on similar molecules like 2-nitrobenzyl methyl ether have successfully used DFT to assign the IR spectra of key reaction intermediates. researchgate.net

UV-Visible Spectroscopy : Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths. These calculations can generate a theoretical UV-visible absorption spectrum. For 2-nitrobenzyl compounds, the absorption spectrum is characterized by transitions involving the aromatic system and the nitro group. TD-DFT can help assign these transitions (e.g., n→π* or π→π*) and predict how the absorption maxima (λ_max) might shift due to conformational changes or solvent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be obtained by calculating the magnetic shielding tensors of the nuclei. Comparing these predicted shifts with experimental data can help confirm the molecular structure and assign specific resonances, especially for complex molecules.

Reaction Pathway Modeling and Transition State Analysis

A significant area of interest for 2-nitrobenzyl compounds is their use as photolabile protecting groups, which are cleaved upon UV irradiation. researchgate.netresearchgate.net Computational modeling is essential for elucidating the complex, multi-step mechanism of this photoreaction. researchgate.netrsc.org

The generally accepted photochemical reaction pathway for 2-nitrobenzyl derivatives proceeds through several key steps, which can be modeled for this compound:

Excited State Intramolecular Hydrogen Transfer (ESIHT) : Upon absorption of a photon, the molecule is promoted to an excited state. In this state, a hydrogen atom from the benzylic methyl group is transferred to one of the oxygen atoms of the nitro group. This leads to the formation of a transient intermediate known as an aci-nitro species. researchgate.netresearchgate.net

Cyclization and Rearrangement : The aci-nitro intermediate is highly unstable and undergoes further reactions. Computational studies on model systems like 2-nitrotoluene have shown that this intermediate can cyclize to form a bicyclic species (a benzisoxazoline derivative). researchgate.net

Ring Opening and Product Release : The bicyclic intermediate subsequently rearranges and opens to release the protected group (in this case, methanesulfonic acid) and form a 2-nitrosobenzaldehyde byproduct. rsc.org

Advanced Analytical Characterization in Academic Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the precise molecular structure of (2-Nitrophenyl)methyl methanesulfonate (B1217627), confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of (2-Nitrophenyl)methyl methanesulfonate. Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's atomic arrangement.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would display a complex multiplet pattern for the four protons on the nitrophenyl ring, typically between 7.0 and 8.2 ppm. The presence of the electron-withdrawing nitro group causes these protons to shift downfield. The methylene (B1212753) protons (Ar-CH₂-O) adjacent to the aromatic ring and the ester oxygen would likely appear as a sharp singlet around 5.5 ppm. The methyl protons (S-CH₃) of the methanesulfonate group are expected to produce another distinct singlet, shifted further upfield to approximately 3.1 ppm.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides complementary information. Six distinct signals are anticipated for the aromatic carbons of the nitrophenyl group. The carbon atom attached to the nitro group would be significantly deshielded. The methylene carbon (Ar-C H₂-O) is expected to resonate in the range of 70-80 ppm, while the methyl carbon (S-C H₃) of the sulfonate group would appear further upfield, typically around 40 ppm.

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic protons (Ar-H) | 7.0 - 8.2 | Multiplet (m) |

| Methylene protons (Ar-CH₂-O) | ~5.5 | Singlet (s) | |

| Methyl protons (S-CH₃) | ~3.1 | Singlet (s) | |

| ¹³C NMR | Aromatic carbons (Ar-C) | 120 - 150 | - |

| Methylene carbon (Ar-CH₂-O) | 70 - 80 | - | |

| Methyl carbon (S-CH₃) | ~40 | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the specific functional groups within the this compound molecule by detecting their characteristic vibrational frequencies.

Nitro Group (NO₂) Vibrations : The nitro group exhibits strong and characteristic absorption bands in the IR spectrum. Strong asymmetric and symmetric stretching vibrations are expected around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. These peaks are a definitive indicator of the nitro functionality.

Methanesulfonate Group (SO₃) Vibrations : The sulfonate group also produces strong and distinct IR absorptions. The asymmetric and symmetric S=O stretching vibrations typically appear in the regions of 1350-1370 cm⁻¹ and 1170-1180 cm⁻¹, respectively. The S-O-C stretching vibrations are also identifiable.

Aromatic and Aliphatic C-H Vibrations : The spectrum will also contain bands corresponding to the aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro group and the aromatic ring system. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |

| Asymmetric NO₂ Stretch | -NO₂ | 1520 - 1530 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric S=O Stretch | -SO₂- | 1350 - 1370 |

| Symmetric NO₂ Stretch | -NO₂ | 1340 - 1350 |

| Symmetric S=O Stretch | -SO₂- | 1170 - 1180 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉NO₅S), the exact mass is 231.0200 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The resulting mass spectrum would show a molecular ion peak ([M]⁺•) or a protonated molecule ([M+H]⁺). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Plausible fragmentation pathways for this compound include:

Cleavage of the benzyl-oxygen bond to yield a nitrophenylmethyl cation ([C₇H₆NO₂]⁺) at m/z 152.

Loss of the methanesulfonyl radical (•SO₂CH₃) or methanesulfonic acid (CH₃SO₃H).

Fragmentation of the nitro group.

| Proposed Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | [C₈H₁₀NO₅S]⁺ | 232.0274 |

| [M]⁺• (Molecular Ion) | [C₈H₉NO₅S]⁺• | 231.0200 |

| [M - OSO₂CH₃]⁺ | [C₇H₆NO₂]⁺ | 152.0393 |

| [M - NO₂]⁺ | [C₈H₉O₃S]⁺ | 185.0267 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and starting materials, allowing for accurate purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantitative analysis and purity determination of this compound. Unlike simple alkyl methanesulfonates that require derivatization to be detected by UV-Vis spectrophotometry, the 2-nitrophenyl group in the target molecule acts as a strong chromophore. nih.govgoogle.com This allows for direct and sensitive detection.

A typical analysis would employ a reversed-phase method, using a C18 column with a gradient elution of a mobile phase consisting of water and a polar organic solvent like acetonitrile. Detection is typically performed at a wavelength where the nitrophenyl group has maximum absorbance, often around 270-280 nm. nih.gov The method can be validated for specificity, linearity, precision, and accuracy, making it a reliable tool for quality control. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 277 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for the separation and identification of volatile and semi-volatile organic compounds. While the direct analysis of the intact this compound molecule by GC can be challenging due to its relatively high molecular weight and potential for thermal instability, GC-MS is invaluable for analyzing volatile impurities that may be present from its synthesis or any volatile degradation products. globalresearchonline.netrroij.com

For analysis, a sample can be dissolved in a suitable solvent and injected directly into the GC system. The components are separated based on their boiling points and interaction with the capillary column (e.g., a DB-624 column). rroij.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum for each compound that allows for positive identification. globalresearchonline.net This technique is crucial for creating a comprehensive impurity profile of a sample. nih.govmdpi.com

| Parameter | Condition |

|---|---|

| Column | DB-624 (or similar), 30 m x 0.32 mm, 1.8 µm film |

| Carrier Gas | Helium, constant flow ~1.5 mL/min |

| Injection | Split/Splitless, 250 °C |

| Oven Program | Initial 50 °C, ramp to 250 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique has been employed to determine its precise molecular geometry, conformation, and intermolecular interactions in the solid state.

Detailed research findings from a single-crystal X-ray diffraction study have revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis shows a dihedral angle of 5.86 (15)° between the benzene (B151609) ring and the nitro group. researchgate.net The C—C—O—S group adopts an anti conformation, with a torsion angle of -168.44 (15)°. researchgate.net In the crystal structure, the molecules are linked by C—H···O hydrogen bonds, forming a three-dimensional network. researchgate.net

The precise bond lengths and angles determined from this analysis are crucial for understanding the molecule's inherent structural characteristics, which in turn influence its physical and chemical properties. These data serve as a benchmark for computational models and help in interpreting its reactivity.

Time-Resolved Laser Flash Photolysis for Transient Intermediate Detection

The photochemical behavior of this compound is of significant interest, particularly its use as a photolabile protecting group. Time-resolved laser flash photolysis is a powerful technique to study the short-lived transient intermediates that are generated upon irradiation. This method allows for the direct observation and characterization of these reactive species, providing insight into the reaction mechanism.

Upon excitation with a laser pulse, 2-nitrobenzyl compounds, including this compound, are known to undergo an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. mdpi.com This process leads to the formation of a transient aci-nitro intermediate, which is a key species in the subsequent photorelease reaction. acs.orgunifr.ch

Studies on closely related 2-nitrobenzyl compounds have shown that the aci-nitro intermediate has a characteristic strong absorption in the visible region of the spectrum. acs.orgunifr.ch This intermediate then decays through a series of steps to ultimately release the protected group (in this case, the methanesulfonate) and form 2-nitrosobenzaldehyde as a byproduct. mdpi.com The detection and kinetic analysis of the aci-nitro intermediate are crucial for understanding the efficiency and timescale of the photorelease process. The lifetime and decay pathways of this transient can be influenced by solvent and pH. acs.org

The following table summarizes the typical transient species observed in the laser flash photolysis of 2-nitrobenzyl compounds, which are analogous to the expected intermediates for this compound.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced (2-Nitrophenyl)methyl Methanesulfonate (B1217627) Derivatives

The development of advanced derivatives of (2-Nitrophenyl)methyl methanesulfonate is a key area of ongoing research, aimed at fine-tuning the compound's photochemical and physical properties for specific applications. The core strategy revolves around the introduction of various substituents onto the aromatic ring and the benzylic position. These modifications are designed to modulate the wavelength of activation, quantum yield of cleavage, and the kinetics of release of the protected substrate.

One design approach involves the incorporation of electron-donating groups, such as methoxy (B1213986) or methylenedioxy groups, onto the phenyl ring. nih.gov These substituents can red-shift the absorption maximum of the chromophore, allowing for cleavage with longer, less-damaging wavelengths of light. nih.gov This is particularly advantageous in biological systems where UV radiation can be harmful to cells and tissues. Conversely, the introduction of additional nitro groups, such as in 2,6-dinitrobenzyl derivatives, has been shown to increase the quantum yield of the photodeprotection reaction. wikipedia.org

Furthermore, modifications at the benzylic carbon can also influence the compound's reactivity. The synthesis of these advanced derivatives often employs standard organic chemistry transformations. For instance, substituted 2-nitrobenzyl alcohols can be prepared and subsequently reacted with methanesulfonyl chloride in the presence of a base to yield the desired methanesulfonate ester. google.com The choice of synthetic route is dictated by the nature and position of the desired substituents.

A summary of design strategies for advanced this compound derivatives is presented in the table below.

| Design Strategy | Targeted Property | Example Modification |

| Red-shifting absorption | Activation at longer wavelengths | Introduction of methoxy groups |

| Increasing quantum yield | Higher efficiency of cleavage | Addition of a second nitro group |

| Modifying release kinetics | Faster or slower release of substrate | Substitution at the benzylic carbon |

Exploration of Novel Catalytic Transformations Involving the Compound

While this compound is primarily known for its role as a photolabile protecting group, research is emerging on its potential participation in novel catalytic transformations. The nitro group and the mesylate leaving group offer reactive sites that can be targeted by various catalytic systems.

One area of exploration involves the transition-metal-catalyzed cross-coupling reactions where the 2-nitrobenzyl moiety could act as a directing group or a reactive partner. mdpi.comuniurb.it For example, palladium or copper catalysts could potentially be used to functionalize the aromatic ring or to displace the mesylate group in a controlled manner. mdpi.com The development of such catalytic methods would significantly expand the synthetic utility of this compound beyond its traditional use.

Another avenue of research is the catalytic reduction of the nitro group. This transformation can be achieved using various catalysts, such as palladium on carbon with a hydrogen source, and would yield the corresponding 2-aminobenzyl derivative. This product could then serve as a precursor for the synthesis of a wide range of heterocyclic compounds. The selective catalytic reduction of the nitro group in the presence of the mesylate functionality is a key challenge that needs to be addressed.

Furthermore, the mesylate group itself is a good leaving group and can participate in various nucleophilic substitution reactions. The use of catalysts, such as phase-transfer catalysts, could facilitate these reactions and allow for the introduction of a wide range of functional groups at the benzylic position.

Integration into Microfluidic and Automated Synthesis Platforms

The integration of this compound into microfluidic and automated synthesis platforms represents a significant step towards the high-throughput synthesis and screening of protected molecules. sigmaaldrich.comresearchgate.net These platforms offer numerous advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and the ability to perform reactions on a small scale. researchgate.netarxiv.org

Microfluidic reactors, with their high surface-area-to-volume ratio, are particularly well-suited for photochemical reactions. rsc.org The use of microfluidic systems for the photolysis of this compound and its derivatives would allow for precise control over the irradiation time and wavelength, leading to higher yields and fewer side products. researchgate.net Furthermore, the small reaction volumes in microfluidic devices enhance safety when working with potentially energetic nitro compounds. nih.gov

Automated synthesis platforms, such as those that utilize robotic liquid handlers and flow chemistry systems, can be programmed to perform multi-step syntheses involving the introduction and cleavage of the 2-nitrobenzyl protecting group. youtube.comsynplechem.comrsc.org This would enable the rapid generation of libraries of caged compounds for applications in drug discovery and chemical biology. mit.edu The development of robust and reliable automated protocols for the use of this compound is an active area of research.

The table below summarizes the key advantages of integrating this compound into these advanced synthesis platforms.

| Platform | Key Advantages |

| Microfluidic Reactors | Precise control of photochemical reactions, enhanced safety. |

| Automated Synthesis | High-throughput synthesis, generation of compound libraries. |

| Flow Chemistry | Improved reaction control, scalability. nih.govpharmtech.com |

Advanced Computational Methodologies for Predictive Chemistry

Advanced computational methodologies, such as Density Functional Theory (DFT), are increasingly being used to understand and predict the behavior of molecules like this compound. nih.gov These computational tools provide valuable insights into the electronic structure, reaction mechanisms, and photochemical properties of the compound and its derivatives.

DFT calculations can be used to model the photochemical cleavage of the 2-nitrobenzyl group. rsc.org By calculating the energies of the ground and excited states, as well as the transition states for the photoreaction, researchers can gain a deeper understanding of the factors that govern the efficiency and kinetics of the cleavage process. nih.govacs.orgunifr.chresearchgate.net This knowledge can then be used to design new derivatives with improved photochemical properties.

Computational methods can also be used to predict the absorption spectra of new derivatives, which is crucial for designing compounds that can be cleaved at specific wavelengths. researchgate.net Furthermore, molecular dynamics simulations can be employed to study the interaction of the caged compound with its environment, such as a solvent or a biological macromolecule. This can provide insights into the stability of the protected compound and the mechanism of release of the active molecule.

The application of machine learning and artificial intelligence in combination with computational chemistry is an emerging area that holds great promise for accelerating the discovery and optimization of new photolabile protecting groups based on the this compound scaffold.

Synergistic Applications in Interdisciplinary Chemical Research

The unique properties of this compound make it a valuable tool in a wide range of interdisciplinary chemical research fields. Its ability to be cleaved by light allows for the precise spatial and temporal control over the release of biologically active molecules, which is a powerful technique in chemical biology and neuroscience. nih.govnih.govmdpi.com

In materials science, this compound and its derivatives can be used to create photoresponsive polymers and gels. wikipedia.org For example, a polymer functionalized with 2-nitrobenzyl protected cross-linkers could be designed to degrade upon exposure to light, allowing for the controlled release of encapsulated drugs or the fabrication of microstructures.

In the field of nanotechnology, this compound can be used to functionalize nanoparticles and surfaces with photolabile groups. This would allow for the light-triggered release of molecules from the surface or the light-induced modification of the surface properties.

The synergistic combination of this compound with other chemical tools, such as fluorescent probes and molecular switches, is another exciting area of research. For example, a molecule could be designed that contains both a 2-nitrobenzyl protecting group and a fluorophore, allowing for the simultaneous release and imaging of a biologically active molecule.

The continued development of new derivatives and applications of this compound will undoubtedly lead to further advances in these and other interdisciplinary fields.

Q & A

Q. How is (2-Nitrophenyl)methyl methanesulfonate synthesized and characterized in DNA oligonucleotides for photocaging applications?

Methodological Answer: The synthesis involves replacing the methyl group in nitrophenyl-type photocages with sterically demanding substituents (e.g., phenyl) to modulate DNA duplex stability. Diastereomeric phosphoramidites are synthesized and attached to nucleosides (e.g., 2’-deoxycytidine) for solid-phase DNA oligonucleotide assembly. Characterization includes HPLC purification, mass spectrometry for sequence verification, and UV-Vis spectroscopy to monitor photocleavage efficiency. Stereochemical effects on duplex stability are assessed via thermal denaturation (Tm) studies .

Q. What analytical methods are recommended for detecting trace levels of this compound impurities in active pharmaceutical ingredients (APIs)?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode is optimal. Use a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with acetonitrile-water gradients. Calibrate between 0.0025–0.3 µg/mL (R² = 0.999) and validate for specificity, accuracy (80–120% recovery), and precision (%RSD < 5%). Limits of detection (LOD) and quantification (LOQ) are 0.3 µg/g and 0.4 µg/g, respectively. Stability studies at 10°C for 5 hours ensure reproducibility .

Advanced Research Questions

Q. How does the stereochemistry of this compound derivatives influence DNA duplex stability?

Methodological Answer: The absolute configuration of the photocage (e.g., R vs. S enantiomers) impacts steric hindrance and hydrogen bonding. Enantiomers are incorporated into 15-mer DNA sequences, and duplex stability is quantified via Tm measurements. For example, replacing a methyl group with a phenyl group increases steric bulk, destabilizing the duplex. Circular dichroism (CD) spectroscopy and molecular dynamics simulations further elucidate stereochemical effects on base-pairing and helical conformation .

Q. What methodologies are used to assess the genotoxic risk of this compound in dose-response studies?

Methodological Answer: Nonlinear dose-response models (e.g., Lutz model) are applied to micronucleus assays to identify threshold behavior. Statistical significance (p < 0.05) indicates deviation from linearity, as seen with methyl methanesulfonate (MMS). In vivo studies quantify DNA adducts (e.g., 7-guanine methylation) via LC-MS/MS, while in vitro assays measure homologous recombination (HR) repair efficiency in HR-deficient cell lines (e.g., Saccharomyces cerevisiae) .

Q. How do cells repair DNA damage induced by this compound?

Methodological Answer: Homologous recombination (HR) is critical for repairing heat-labile DNA adducts and single-strand breaks. HR-deficient cells show hypersensitivity to MMS analogs. Repair mechanisms are studied via knockout models (e.g., RAD51 deletion) and fluorescence-based reporters (e.g., GFP-tagged repair proteins). Comet assays and γH2AX foci staining quantify double-strand breaks (DSBs), though MMS primarily induces alkylation damage rather than DSBs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.